![molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7](/img/structure/B121609.png)
3-[(2,6-Dichlorophenyl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorophenyl)methyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of azetidines, such as 3-[(2,6-Dichlorophenyl)methyl]azetidine, can be achieved through various methods. For instance, the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes can produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, yield beta-(mesyloxy) imines. These can be further converted into dichloroazetidines through reaction with potassium cyanide or sodium borohydride in methanol, or by reduction and cyclization with potassium carbonate in DMSO . Additionally, azetidines can be synthesized by the imination of β-halo ketones, followed by α',α'-dichlorination and subsequent 1,4-dehydrohalogenation .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a strained four-membered ring that includes a nitrogen atom. This strain can influence the reactivity of the compound, making it more reactive towards electrophilic reagents. The X-ray crystal structures of related azetidinyl compounds have been studied to understand their geometry and electronic properties .
Chemical Reactions Analysis
Azetidines, including those with dichlorophenyl substituents, can undergo various chemical reactions. For example, they can react with electrophilic reagents, as demonstrated by the alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones . The reactivity of dichloroazetidines with bases has also been investigated, leading to the formation of aziridines by ring contraction or hydrolysis and ring closure of intermediate compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of electron-withdrawing groups, such as dichlorophenyl, can affect the compound's stability, reactivity, and potential biological activity. For instance, the introduction of an azetidine moiety into quinolone antibiotics has been shown to affect their antibacterial potency, pharmacokinetic, and physicochemical properties . Moreover, the polymerization behavior of azetidine under the influence of cationic initiators has been studied, revealing insights into the structure and functionality of the resulting polymers .
Wissenschaftliche Forschungsanwendungen
Biological Assays and Carcinogenic Activity
A study conducted by Shimkin et al. (1969) utilized a series of carbamates and aziridines, including compounds similar to "3-[(2,6-Dichlorophenyl)methyl]azetidine," to compare their quantitative carcinogenic activity. The research employed the pulmonary tumor-induction method in Strain A mice, revealing that aziridines, as a class, demonstrated significant carcinogenic activity. This study underscores the utility of such compounds in developing bioassays for carcinogenic potential Shimkin, M., Wieder, R., McDonough, M., Fishbein, L., & Swern, D. (1969). Lung tumor response in strain A mice as a quantitative bioassay of carcinogenic activity of some carbamates and aziridines. Cancer Research, 29(12), 2184-2190.
Development of Antidepressant Agents
Melloni et al. (1979) synthesized tricyclic derivatives of azetidine, aiming to screen for potential antidepressant activities. The study identified that specific azetidine derivatives, when attached to a tricyclic ring at position 1 and containing a basic group in position 3, exhibited comparable activity to standard antidepressants in bioassays. This highlights the therapeutic research applications of azetidine derivatives in the development of new antidepressant medications Melloni, P., della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.
Antihypertensive Properties
Tilley et al. (1980) explored the structure-activity relationships of a series of antihypertensive thioureas, including the 2,6-dichlorophenyl analogue. The research found that this compound displayed potent oral antihypertensive activity in hypertensive rat models, indicating the potential of such derivatives in the development of new antihypertensive drugs Tilley, J., Levitan, P., Kierstead, R. W., & Cohen, M. (1980). Antihypertensive (2-aminoethyl)thiourea derivatives. Journal of Medicinal Chemistry, 23(12), 1387-1392.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBJFQQDWTBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588374 |
Source


|
| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorophenyl)methyl]azetidine | |
CAS RN |
937621-77-7 |
Source


|
| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

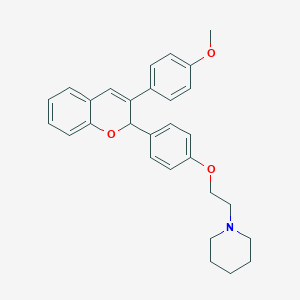
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
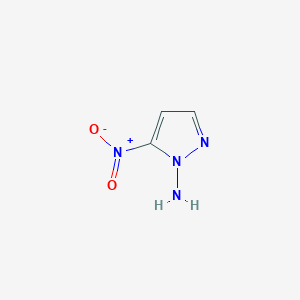
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
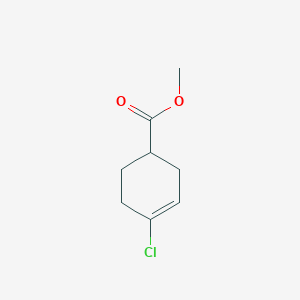

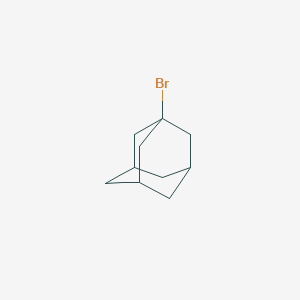
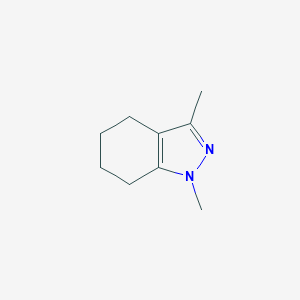
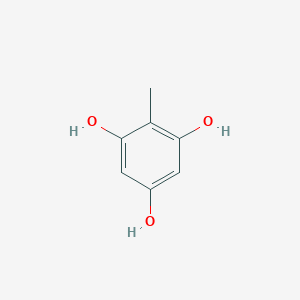
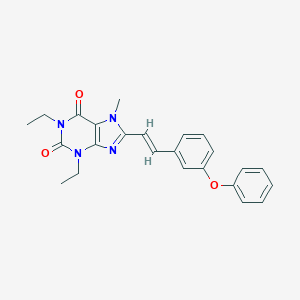
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)